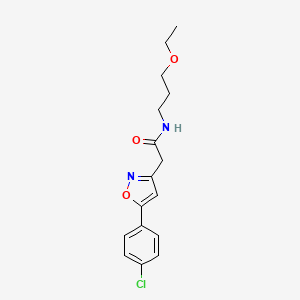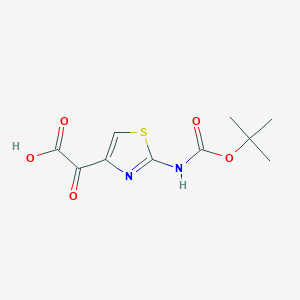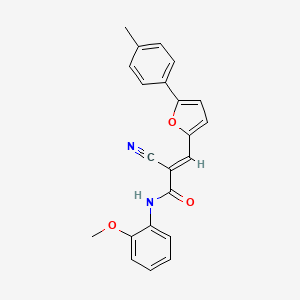![molecular formula C23H25N5O4S2 B2827069 Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate CAS No. 892735-57-8](/img/structure/B2827069.png)
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs, like the compound you mentioned, are a potential class of biologically active compounds . They have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Synthesis Analysis
Thiophene and its derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The specific structure of the compound you mentioned would need to be determined through further analysis.Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of the compound you mentioned would need to be determined through further analysis.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Heterocyclic Chemistry
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and their derivatives are synthesized through various methods, demonstrating the versatility of these heterocycles in organic synthesis. For example, the preparation of some 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines involves the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes, showcasing a method for constructing complex heterocycles (Westerlund, 1980). Additionally, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives via heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with phenyl or ethyl isothiocyanate further exemplifies the chemical diversity and synthetic utility of these compounds (Davoodnia et al., 2008).
Biological Applications
The biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists indicates potential applications in neuroscience and pharmacology. These compounds have been evaluated for their binding affinity and ability to inhibit functional cellular responses to serotonin, highlighting their significance in medicinal chemistry (Ivachtchenko et al., 2010). Furthermore, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety suggest the antimicrobial potential of these derivatives, offering a new avenue for the development of antibacterial agents (Azab et al., 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta in the kidney .
Mode of Action
The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means it competes with urea for binding to the UT-B, thereby inhibiting the transport of urea across the cell membrane .
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability
Result of Action
The inhibition of UT-B by this compound has been shown to effectively decrease maximum urinary concentration and increase urination volume . This suggests that it could potentially be used to modulate urinary concentration in conditions where this is desirable.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity is likely to be affected by the pH of the environment, as pH can influence the rate of the compound’s interaction with its target Additionally, the presence of other substances, such as other drugs or metabolites, could potentially affect the compound’s efficacy and stability
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-[10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-4-32-23(29)16-6-5-10-27(13-16)20-19-18(9-11-33-19)28-21(24-20)22(25-26-28)34(30,31)17-8-7-14(2)15(3)12-17/h7-9,11-12,16H,4-6,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKUZKJLUNXQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2826990.png)

![2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2826992.png)

![6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B2826995.png)


![(2Z)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2827000.png)
![(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide](/img/structure/B2827001.png)
![2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2827004.png)


![N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide](/img/structure/B2827009.png)